3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate under basic conditions, followed by cyclization with formamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide, other halogenating agents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are attributed to its ability to inhibit key enzymes involved in cell division and proliferation. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits unique properties such as enhanced stability and specific biological activities.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-ethyl-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-4-8-5-11-13-7(3)6(2)10(14)12-9(8)13/h5H,4H2,1-3H3,(H,12,14) |
InChI Key |
YRFNJBGKTBVMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NC(=O)C(=C(N2N=C1)C)C |
Origin of Product |
United States |
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